molecular formula C4H7F3O B1295206 4,4,4-Trifluoro-1-butanol CAS No. 461-18-7

4,4,4-Trifluoro-1-butanol

Cat. No. B1295206
CAS RN: 461-18-7
M. Wt: 128.09 g/mol
InChI Key: VKRFUGHXKNNIJO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-butanol is a fluorinated organic compound that has garnered interest due to its potential applications in various fields, including as a solvent for peptides and proteins and in chemical reactions. Its unique structure, featuring a trifluoromethyl group and a butanol backbone, contributes to its distinctive properties and reactivity .

Synthesis Analysis

The synthesis of fluorinated butanol derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones involves a reversal of diastereoselectivity when reacting trifluoroacetaldehyde ethyl hemiacetal with enamines and imines, providing a metal-free method for preparing these compounds . Additionally, the synthesis of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione was achieved using density functional methods, which also allowed for the calculation of structural and spectroscopic data .

Molecular Structure Analysis

The molecular structure of 4,4,4-trifluoro-1-butanol and its derivatives is a key factor in determining their physical and chemical properties. For example, the conformational landscape of 4,4,4-trifluoro-1-butanol is quite flexible due to its long carbon chain and hydroxyl group, leading to a variety of possible geometries . X-ray crystallography has been used to determine the structures of related compounds, such as tri-n-butyltin 2,6-difluorobenzoate, which forms a unique macrocyclic tetramer .

Chemical Reactions Analysis

The reactivity of 4,4,4-trifluoro-1-butanol is influenced by the presence of the trifluoromethyl group. This compound can undergo various chemical reactions, such as cyclocondensation with hydroxylamine and hydrazine to form different products like pyrazoles10. The fluorine atoms also play a role in the compound's resistance to hydrolysis and its ability to act as a deoxofluorinating agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-trifluoro-1-butanol are closely related to its molecular structure. The presence of fluorine atoms imparts unique characteristics, such as high thermal stability and resistance to hydrolysis . Spectroscopic methods, including vibrational, optical, and electronic spectra, have been employed to characterize these compounds and provide insights into their stability and charge delocalization . The compound's conformational flexibility also affects its spectroscopic properties and has been studied using rotational spectroscopy and quantum chemical calculations .

Scientific Research Applications

Conformational Analysis

4,4,4-Trifluoro-1-butanol has been extensively studied for its conformational properties. A study by Lu et al. (2020) explored its rotational spectrum and identified 27 possible geometries. This research is significant for understanding the conformational flexibility of fluorine-containing aliphatic alcohols, which are crucial in solvents for peptides, proteins, and certain chemical reactions.

Synthesis of Enantiomerically Pure Derivatives

Gautschi et al. (1994) focused on synthesizing enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic Acid from 4,4,4-Trifluoro-1-butanol Gautschi, Schweizer, & Seebach, 1994. These derivatives are vital for various chemical syntheses, emphasizing the importance of 4,4,4-Trifluoro-1-butanol in the production of specialized chemical compounds.

Reactions with Enamines and Imines

Funabiki et al. (2011) demonstrated the synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones by reacting 4,4,4-Trifluoro-1-butanol derivatives with enamines and imines Funabiki et al., 2011. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic molecules.

Antimicrobial Activity

Kawase et al. (2001) studied the antimicrobial effects of trifluoromethyl ketones, including derivatives of 4,4,4-Trifluoro-1-butanol. This research found significant antibacterial activity against certain Gram-positive bacteria, highlighting the potential use of 4,4,4-Trifluoro-1-butanol derivatives in antimicrobial applications Kawase et al., 2001.

Proton Transfer in Alcoholic Solvents

Research by Das et al. (1993) explored the proton-transfer processes of certain molecules in the presence of alcoholic solvents, including 4,4,4-Trifluoro-1-butanol Das, Mitra, & Mukherjee, 1993. This study provides insight into the role of fluorinated alcohols in facilitating proton transfer, which is essential in many chemical reactions.

Mechanism of Action

4,4,4-Trifluoro-1-butanol is used in medicine to prepare lactones and lactam compounds (used as central nervous system inhibitors), immune agents, etc . It forms more stable compounds with other chemicals due to the high electronegativity of fluorine atoms .

Safety and Hazards

4,4,4-Trifluoro-1-butanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

The complex conformational panorama of binary 4,4,4-trifluoro-1-butanol aggregates was investigated using chirped-pulse Fourier transform microwave spectroscopy . This research highlights the role of dispersion interactions in preferentially stabilizing the global minimum of the 4,4,4-trifluoro-1-butanol dimer . This could lead to further studies on the conformational flexibility of 4,4,4-trifluoro-1-butanol and its applications in various fields.

properties

IUPAC Name

4,4,4-trifluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRFUGHXKNNIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196714
Record name 4,4,4-Trifluorobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-butanol

CAS RN

461-18-7
Record name 4,4,4-Trifluoro-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluorobutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluorobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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